N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but rather prevents other molecules from binding to it. This mechanism of action makes N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide a potential treatment for opioid addiction and pain management, as it can reduce the reinforcing effects of opioids without producing the same addictive properties.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and withdrawal symptoms associated with opioid addiction. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it is a highly specific antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the body. This specificity makes it a valuable tool for studying the mu-opioid receptor and its role in opioid addiction and pain management. However, one limitation of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One direction is to explore its potential as a treatment for opioid addiction and pain management in humans. Another direction is to investigate its effects on other opioid receptors, as well as its potential interactions with other drugs. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide could be used as a tool for studying the mu-opioid receptor and its role in opioid addiction and pain management.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyano-1-methylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the final product, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of morphine and other opioids in animal models, suggesting that it may be effective in reducing opioid dependence and withdrawal symptoms. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-16(3,10-17)19-15(20)13-5-6-14(18-11(13)2)12-7-8-21-9-12/h5-9H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVFUNBXCCJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=C(N=C(C=C1)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide |
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